Elagolix Methoxy-d3 Sodium Salt, commonly referred to as Elagolix Sodium Salt, is a non-peptide gonadotropin-releasing hormone receptor antagonist. Approved by the U.S. Food and Drug Administration in 2018, it is utilized primarily for the management of hormone-dependent conditions such as endometriosis and uterine fibroids. This compound represents a significant advancement in the treatment of these conditions due to its oral bioavailability and rapid action on the hypothalamic-pituitary-gonadal axis, which is not achievable with previous peptide analogs .
Elagolix Sodium Salt is classified as a small molecule drug with the chemical formula and a CAS number of 832720-36-2. It is marketed under the brand name Orilissa and has been studied extensively for its efficacy in treating moderate to severe pain associated with endometriosis . The compound's mechanism involves the suppression of gonadotropin release, leading to decreased estrogen levels, which is beneficial in managing estrogen-dependent diseases .
The synthesis of Elagolix Sodium Salt involves several key steps:
Elagolix Sodium Salt features a complex molecular structure characterized by multiple functional groups, including a sodium ion that enhances its solubility in aqueous environments. The IUPAC name for this compound is sodium 4-{[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl]-1-phenylethyl]amino}butanoate .
The molecular structure can be represented as follows:
Elagolix Sodium Salt undergoes various chemical reactions during its synthesis and metabolism:
Elagolix Sodium Salt functions by antagonizing gonadotropin-releasing hormone receptors, leading to a decrease in the secretion of luteinizing hormone and follicle-stimulating hormone from the pituitary gland. This results in reduced ovarian production of estrogen:
Elagolix Sodium Salt exhibits several notable physical and chemical properties:
These properties are crucial for understanding how Elagolix behaves pharmacologically within the body.
Elagolix Sodium Salt has been extensively studied for its applications in treating various hormone-dependent disorders:
Deuterium labeling of Elagolix targets the methoxy (-OCH₃) group, replacing all three hydrogen atoms with deuterium to form the -OCD₃ (methoxy-d3) moiety. This isotopic modification creates a mass shift detectable via mass spectrometry, enabling precise pharmacokinetic and metabolic studies without altering the compound’s biochemical behavior. The synthesis employs deuterated reagents (e.g., CD₃I) during the construction of the 2-fluoro-3-methoxyphenylboronic acid intermediate. This approach ensures site-specific deuterium incorporation while preserving the stereochemical integrity of the (R)-configured chiral center critical for GnRHR antagonism [2] [3]. The labeled boronic acid then participates in a Suzuki-Miyaura cross-coupling with the brominated uracil precursor, forming the biaryl system of Elagolix Methoxy-d3. Post-synthetic hydrolysis converts the ethyl ester to a sodium carboxylate, yielding the final sodium salt form [4] [8].
Patent-Based Routes focus on industrial scalability and impurity control. WO2021064561A1 utilizes palladium-catalyzed coupling (Pd(OAc)₂ with triphenylphosphine) for deuterium incorporation, achieving >98% isotopic purity. The process employs in-situ generation of the boronic acid ester to minimize protodeboronation, followed by crystallization in isopropyl acetate to isolate the sodium salt [4]. WO2017221144A1 emphasizes polymorph control through solvent-antisolvent systems (e.g., acetonitrile/water), ensuring consistent solid-state properties crucial for pharmaceutical reproducibility [6].
Academic Literature Approaches, exemplified by Molecules (2023), prioritize spectroscopic characterization and atropisomer resolution. The route modifies the patented sequence by introducing tert-butyl acetoacetate (safer than diketene) for uracil ring formation and optimizes bromination stoichiometry (1.1 eq Br₂ in acetic acid) to suppress dibromination byproducts. Chiral HPLC separates the atropisomers arising from hindered rotation in the biaryl system [2] [5].
Table 1: Comparative Analysis of Synthetic Routes
Parameter | Patent Route (WO2021064561A1) | Literature Route (Molecules 2023) |
---|---|---|
Deuterium Source | CD₃I in DMF | CD₃I in THF |
Coupling Catalyst | Pd(OAc)₂/PPh₃ | Pd(t-Bu₃P)₂ |
Yield (Labeled Intermediate) | 88% | 70% |
Purification | Crystallization (isopropyl acetate) | Chiral HPLC |
High isotopic enrichment (≥99% D₃) requires stringent control over reaction kinetics and reagent quality. Key optimizations include:
The uracil core of Elagolix is constructed via condensation between aniline derivative 4 and tert-butyl acetoacetate. This reagent replaces hazardous diketene due to:
Table 2: Reagent Comparison for Uracil Ring Synthesis
Reagent | Yield of 5 (%) | Regioselectivity (6-Me:2-Me) | Safety Profile |
---|---|---|---|
tert-Butyl acetoacetate | 70 | >99:1 | Stable; low polymerization risk |
Ethyl acetoacetate | Not reported | 1:0.6 | Moderate |
Diketene | ~60* | >99:1 | High explosion risk |
*Reported in patents but not recommended due to hazards [2] [4].
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3